3-Fluoro-2-(pyrrolidin-1-yl)aniline - 1233955-57-1

3-Fluoro-2-(pyrrolidin-1-yl)aniline

Catalog Number: EVT-3164219
CAS Number: 1233955-57-1
Molecular Formula: C10H13FN2
Molecular Weight: 180.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Amide Formation: The amine group can react with carboxylic acids or their activated derivatives (acyl chlorides, anhydrides) to form amides. [, , , , , ] This reaction is commonly employed to introduce structural diversity and modulate the compound's pharmacological properties.
  • N-Alkylation: The amine can undergo alkylation with alkyl halides or other alkylating agents to introduce various alkyl substituents. [, , , , , ] This modification can be used to fine-tune lipophilicity, solubility, and other physicochemical characteristics.
  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. [, , , ]
Mechanism of Action
  • Inhibitors of Enzymes: This compound serves as a precursor for developing enzyme inhibitors, such as cathepsin K inhibitors for osteoporosis, [] Src kinase inhibitors for cancer, [, ] and phosphodiesterase 10A inhibitors for psychosis. []
  • Receptor Ligands: It acts as a scaffold for synthesizing receptor ligands, including histamine-3 receptor antagonists, [] serotonin receptor agonists (specifically h5-HT1D), [] and retinoic acid receptor-related orphan receptor C (RORc) inverse agonists for inflammatory diseases. []
Applications
  • Drug Discovery: The compound serves as a starting point for designing and synthesizing novel drug candidates targeting a wide range of therapeutic areas. [, , , , , , , , , , , , ]

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17)

    Compound Description: This compound is a potent and selective FLT3 inhibitor, exhibiting superior efficacy in treating FLT3-ITD-positive acute myeloid leukemia []. It demonstrates significant antitumor activity both in vitro and in vivo with a good safety profile [].

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

    Compound Description: This compound serves as a boric acid ester intermediate featuring a benzene ring. Its structure has been confirmed through various spectroscopic methods and X-ray crystallography [].

(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

    Compound Description: This compound is another boric acid ester intermediate containing a benzene ring. Its structure has been thoroughly analyzed using spectroscopic techniques and X-ray crystallography [].

(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

    Compound Description: The crystal structure of this compound has been analyzed, revealing specific dihedral angles between its ring systems and the conformation of the pyrrolidine ring [].

4-Chloro-2-(((2-(pyrrolidin-1-yl)ethyl)imino)methyl)phenol (HL)

    Compound Description: This compound acts as a Schiff base ligand and has been used to synthesize various zinc(II) complexes []. These complexes show significant inhibitory activity against Jack bean urease [].

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

    Compound Description: This compound is a synthetic intermediate characterized by a nitrogen-containing heterocycle and a borate ester group []. Its structure has been elucidated using various spectroscopic methods, and its crystal structure has been determined and optimized using DFT calculations [].

(((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol

    Compound Description: This compound functions as a Schiff base ligand and is used in the synthesis of copper(II) and cobalt(III) complexes []. The resulting complexes demonstrate inhibitory activity against Jack bean urease [].

1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP)

    Compound Description: This compound, a cathinone derivative, has been identified as a new psychoactive substance (NPS) []. Its hydrochloride salt has been characterized by X-ray crystallography [].

4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP)

    Compound Description: This compound, belonging to the cathinone class, represents another example of a new psychoactive substance (NPS) []. Its hydrochloride salt has been structurally characterized using X-ray crystallography [].

2-(methylamino)-1-(4-methylphenyl)pentan-1-one (4-MPD)

    Compound Description: This compound, classified as a cathinone derivative, has emerged as a new psychoactive substance (NPS) []. Its structural details have been elucidated through the X-ray crystallography of its hydrochloride salt [].

Furan-2-Carboxylic Acid, 1-{1-[4-Fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)

    Compound Description: This compound is an orally active cathepsin K inhibitor. It exhibits potent antiresorptive activity, suppressing bone resorption without affecting bone mineralization, suggesting its potential for treating osteoporosis [].

(E)-N-substituted-dichlorobenzylidene-2-(pyrrolidin-1-yl)ethanamine Schiff bases derivative

    Compound Description: This series of Schiff bases, synthesized from ethanamine and various benzaldehydes, have been characterized using IR spectroscopy and DFT calculations []. Their relative stability and reactivity were also evaluated [].

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

    Compound Description: This compound and its prodrug, BMS-986163, are novel intravenous GluN2B receptor negative allosteric modulators []. They exhibit potential in treating treatment-resistant depression with a rapid onset of action and a favorable safety profile [].

3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol ([18F]-HX4)

    Compound Description: This compound is a novel 18F-labeled 2-nitroimidazole derivative []. It has shown potential as a PET imaging agent for hypoxic tumors, demonstrating improved water solubility and tissue clearance compared to other nitroimidazole derivatives [].

(2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors

    Compound Description: This series of compounds exhibits subnanomolar inhibitory activity against Trk kinases (TrkA/B/C) []. These inhibitors, radiolabeled with fluorine-18, are being explored as potential PET imaging agents for studying neurodegenerative diseases and various cancers [].

11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518)

    Compound Description: This macrocyclic compound is a potent inhibitor of both JAK2 and FLT3 kinases []. It exhibits selectivity over other JAK family members and has shown promising results in treating myelofibrosis [].

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)

    Compound Description: This compound shows promising anticonvulsant activity in various epilepsy models []. Its mechanism of action is suggested to involve interactions with neuronal voltage-sensitive sodium and L-type calcium channels [].

3‐(sec‐Butyl)‐1‐(2‐(4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl)‐2‐oxoethyl)pyrrolidine‐2,5‐dione (Compound 15)

    Compound Description: This pyrrolidine-2,5-dione derivative displays potent anticonvulsant activity in various epilepsy models []. Its mechanism of action is thought to involve interactions with voltage-gated sodium and L-type calcium channels [].

catena-poly[bis[4-bromo-2-({[2-(pyrrolidin-1-yl)ethyl]imino}methyl)phenolato-κ(3)N,N',O]di-μ3-chlorido-di-μ2-chlorido-bis(methanol-κO)tricadmium(II)]

    Compound Description: This novel polymeric Cd(II) complex, synthesized using a tridentate Schiff base ligand, has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction []. The complex exhibits a one-dimensional coordination polymer structure and displays strong red emission in the solid state at room temperature [].

3-[2-(pyrrolidin-1-yl)ethyl]indoles

    Compound Description: This class of compounds displays potent agonistic activity towards the h5-HT1D receptor, demonstrating high selectivity over the h5-HT1B receptor []. These characteristics make them promising candidates for treating migraine with potentially reduced side effects compared to less selective serotonin receptor agonists [].

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

    Compound Description: This isoquinolinone derivative is an IKur blocker that has shown atrial antifibrillatory effects in dogs with underlying heart failure []. It exhibits selectivity for atrial over ventricular refractory periods, suggesting a potential therapeutic advantage in treating atrial fibrillation [].

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

    Compound Description: This compound is a novel, orally active, multitargeted Src kinase inhibitor with demonstrated anticancer activity [, ]. It is metabolized primarily by flavin-containing monooxygenases (FMOs) to its active N-oxide metabolite, TG100855, which exhibits even greater potency against Src kinase [, ].

(9E)-15-(2-(pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18.3.1.1(2,5).1(14,18)]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene (SB1578)

    Compound Description: This macrocycle acts as a potent and selective inhibitor of JAK2 and FLT3 kinases []. It demonstrates efficacy in a murine collagen-induced arthritis model, suggesting potential for treating rheumatoid arthritis and other inflammatory disorders [].

5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline

    Compound Description: This compound is a key intermediate in the synthesis of nilotinib, an antitumor agent [].

7-Fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine

    Compound Description: This compound is synthesized through an intramolecular 1,3-dipolar cycloaddition. Its crystal structure has been determined to be monoclinic [].

4-(3-(methylamino)-1-phenylpropyl)-6-(2-(pyrrolidin-1-yl)ethoxy)naphthalen-1-ol (Compound 5)

    Compound Description: This compound exhibits dual inhibitory activity against the histamine H(3) receptor and the norepinephrine transporter []. It has shown efficacy in a rat model of osteoarthritic pain [].

1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

    Compound Description: This compound is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist []. It shows promise as a potential treatment for inflammatory diseases like psoriasis and rheumatoid arthritis by inhibiting IL-17 production [].

[1-(3-dimethylaminopropyl)-1,5,9-triazacyclododecane], L1

    Compound Description: This macrocyclic ligand is designed to impose tetrahedral coordination on metal ions. It forms a tetrahedral complex with zinc(II) [].

[1{2-(pyrrolidin-1-yl)ethyl}-1,5,9-triazacyclododecane], L2

    Compound Description: Similar to L1, this macrocycle is also designed for imposing tetrahedral coordination on metal ions, forming a tetrahedral complex with zinc(II) [].

7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

    Compound Description: This fluoroquinolone antibacterial agent displays potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [].

1‐(3‐Mesityl‐3‐methyl­cyclo­butyl)‐2‐(pyrrolidin‐1‐yl)­ethan‐1‐one

    Compound Description: The crystal structure of this compound, characterized by a puckered cyclobutane ring and a pyrrolidine ring in an envelope conformation, has been determined [].

SL651498 [6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one]

    Compound Description: This compound is a functionally selective GABAA receptor ligand, acting as a full agonist at α2 and α3 subtypes and a partial agonist at α1 and α5 subtypes []. It exhibits anxiolytic-like and muscle relaxant effects with reduced motor impairment compared to traditional benzodiazepines [].

Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

    Compound Description: This compound's crystal structure has been determined, revealing two crystallographically independent molecules in the asymmetric unit [].

6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate

    Compound Description: The crystal structure of this compound shows significant polarization of the electronic structure of the pyrimidinone molecule [].

6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate

    Compound Description: This compound features intermolecular hydrogen bonds that link the molecules into sheets containing specific ring motifs [].

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

    Compound Description: This compound is a novel PET imaging agent that specifically binds to monoacylglycerol lipase (MAGL) []. Its reversible binding kinetics allows for quantitative assessment of MAGL levels, making it valuable for studying endocannabinoid and inflammatory signaling [].

3-Phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one

    Compound Description: The crystal structure of this compound reveals a two-dimensional network formed by C-H⋯O hydrogen bonds between adjacent molecules [].

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt

    Compound Description: This compound acts as a highly potent and selective αvβ6 integrin inhibitor. Its high affinity, long dissociation half-life, excellent solubility, and favorable pharmacokinetic properties make it a promising candidate for inhaled treatment of idiopathic pulmonary fibrosis [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

    Compound Description: This compound demonstrates high selectivity as a PDE10A inhibitor []. Its development involved leveraging structural similarities with PDE5 inhibitors and optimizing brain penetration [].

2-(Pyrrolidin-1-yl)-1,4-naphthoquinone

    Compound Description: This compound was synthesized from its fully chlorinated analogue [].

2-phenylsulfanyl-3-(pyrrolidin-1-yl)-1,4-naphthoquinone

    Compound Description: The structure of this compound reveals a non-planar naphthoquinone ring [].

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

    Compound Description: This oxazolidinone compound exhibits potent antimicrobial activity, particularly against MRSA []. It demonstrates a good safety profile and high oral bioavailability [].

Tricyclic 2-Alkoxy-8-methyl-6-(pyrrolidin-1-yl)-4H-[1,2,4]triazolo[5,1-f]purine Derivatives

    Compound Description: These novel tricyclic compounds, synthesized from readily available starting materials, have been characterized using computational and spectral analyses [].

Properties

CAS Number

1233955-57-1

Product Name

3-Fluoro-2-(pyrrolidin-1-yl)aniline

IUPAC Name

3-fluoro-2-pyrrolidin-1-ylaniline

Molecular Formula

C10H13FN2

Molecular Weight

180.22

InChI

InChI=1S/C10H13FN2/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2

InChI Key

APCRMNRMOBKKBM-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=CC=C2F)N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.